3-(5-(4-Fluorophenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Description
3-(5-(4-Fluorophenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a heterocyclic compound featuring a triazolopyrimidine core substituted with a 4-fluorophenyl group at position 5, a trifluoromethyl group at position 7, and a propanoic acid chain at position 2. Its molecular formula is C₁₆H₁₁F₄N₄O₂, with a molecular weight of approximately 366.3 g/mol (based on analogs in ).
Properties
IUPAC Name |
3-[5-(4-fluorophenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4N4O2/c16-9-3-1-8(2-4-9)10-7-11(15(17,18)19)23-14(20-10)21-12(22-23)5-6-13(24)25/h1-4,7H,5-6H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLFFBSUJNSVPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=NC(=NN3C(=C2)C(F)(F)F)CCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(5-(4-Fluorophenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine core with a propanoic acid side chain and trifluoromethyl and fluorophenyl substituents. Its molecular formula is with a molecular weight of approximately 370.30 g/mol. The presence of trifluoromethyl groups often enhances biological activity by increasing lipophilicity and metabolic stability.
Anticancer Activity
Recent studies have demonstrated that compounds with similar triazole structures exhibit significant anticancer properties. For instance, a related compound showed cytotoxicity against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (MCF-7), with IC50 values ranging from 27.3 to 43.4 μM . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Properties
Compounds containing triazole rings have been reported to exhibit anti-inflammatory effects. This activity may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Specific studies on derivatives have shown promise in reducing inflammation in animal models.
Antimicrobial Activity
Research indicates that triazole derivatives can possess antimicrobial properties. For example, compounds similar to the one have shown efficacy against various pathogenic bacteria, suggesting potential applications in treating infections .
Case Studies
Several case studies have been conducted on related compounds that provide insights into the biological activity of this compound:
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of triazole derivatives on human cancer cell lines. The results demonstrated that certain modifications to the triazole structure significantly enhanced anticancer activity .
- Evaluation of Anti-inflammatory Effects : In vivo studies assessed the anti-inflammatory properties of similar triazole compounds in models of acute inflammation. The results indicated a marked reduction in inflammatory markers compared to control groups .
- Antimicrobial Studies : A series of experiments tested various triazole derivatives against common bacterial strains. The findings revealed that some derivatives exhibited potent antibacterial activity, making them candidates for further development as antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are compared below with analogs in the triazolopyrimidine and related heterocyclic families.
Structural Analogues in the Triazolopyrimidine Family
Pyrazolo[1,5-a]pyrimidine Analogues
Functional and Pharmacological Comparisons
- Position 7 Substitution: The trifluoromethyl (CF₃) group in the target compound enhances metabolic stability and hydrophobic interactions compared to difluoromethyl (CHF₂) in or ethenyl in .
Position 5 Substitution :
- 4-Fluorophenyl (target compound) offers balanced electronic and steric effects, whereas 3-methoxyphenyl () introduces electron-donating properties that may alter receptor affinity.
- Methylpyrazole () provides a nitrogen-rich heterocycle, favoring interactions with polar residues in enzyme active sites.
- Biological Activity: The propanoic acid chain in the target compound and derivatives is critical for phosphodiesterase 10A (PDE10A) inhibition, a therapeutic target in neurological disorders. Pyrazolo[1,5-a]pyrimidines () exhibit antitrypanosomal and antischistosomal activities, highlighting scaffold-dependent target specificity.
Q & A
Q. What are the common synthetic routes for preparing 3-(5-(4-Fluorophenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A core approach includes cyclocondensation of 5-amino-triazole derivatives with β-ketoesters or diketones under acidic or catalytic conditions. For example, microwave-assisted synthesis can improve reaction efficiency, while additives like APTS (3-Aminopropyltriethoxysilane) in ethanol enhance yield . Key steps include:
- Formation of the triazolo-pyrimidine core via cyclization.
- Introduction of the 4-fluorophenyl and trifluoromethyl groups via Suzuki coupling or nucleophilic substitution.
- Functionalization with propanoic acid using ester hydrolysis (e.g., NaOH/EtOH followed by acidification).
Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons from fluorophenyl at δ 7.2–7.8 ppm) and confirms trifluoromethyl signals (δ ~110–120 ppm in 19F NMR) .
- X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding between propanoic acid and pyrimidine nitrogen). Monoclinic or orthorhombic systems are common, with unit cell parameters such as a = 9.08 Å, b = 9.06 Å .
- HPLC-MS : Verifies purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 366.30) .
Q. How does the presence of the trifluoromethyl group influence the compound’s physicochemical properties?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity (logP ~2.5–3.0) and metabolic stability, which can be quantified via octanol-water partition assays. Its electron-withdrawing nature alters π-π stacking in the triazolo-pyrimidine core, affecting UV-Vis absorption (λmax ~270–290 nm) . Differential scanning calorimetry (DSC) reveals thermal stability up to 200°C due to strong C-F bonds .
Advanced Research Questions
Q. How can researchers optimize reaction yields and purity during synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3)4) for Suzuki coupling efficiency. Lower catalyst loading (1–2 mol%) reduces costs without compromising yield .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures enhance hydrolysis selectivity .
- In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and identify byproducts (e.g., unreacted β-ketoesters).
Q. What strategies resolve contradictions between computational predictions and experimental data on molecular geometry?
- Methodological Answer :
- DFT vs. Crystallography : Compare Density Functional Theory (DFT)-optimized geometries (B3LYP/6-31G*) with X-ray data. Discrepancies in dihedral angles (e.g., fluorophenyl vs. pyrimidine plane) may arise from crystal packing forces not modeled in simulations .
- Dynamic NMR : Assess conformational flexibility in solution to explain deviations from static crystal structures.
Q. What in silico methods predict the biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to screen against kinase or GPCR libraries. Prioritize targets with high docking scores (e.g., KDR kinase, ΔG < -8 kcal/mol) .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors from propanoic acid, hydrophobic trifluoromethyl) using tools like PharmaGist. Validate with QSAR models (R² > 0.7) .
Notes on Contradictions
- Synthesis Routes : emphasizes additive-driven protocols, while highlights one-pot multicomponent reactions. Researchers should evaluate trade-offs between scalability (one-pot) and purity (additive-assisted) .
- Crystallography : Orthorhombic vs. monoclinic systems suggest polymorphism; thermal analysis (TGA/DSC) is advised to assess stability across forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
